molecular formula C9H7FN2O B1337591 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 59562-68-4

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B1337591
CAS No.: 59562-68-4
M. Wt: 178.16 g/mol
InChI Key: YTSHBDOOEVBVHX-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound containing an oxadiazole ring substituted with a fluorophenyl group and a methyl group

Scientific Research Applications

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzohydrazide with acetic anhydride and a suitable dehydrating agent, such as phosphorus oxychloride, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSHBDOOEVBVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485730
Record name 5-(4-FLUORO-PHENYL)-3-METHYL-[1,2,4]OXADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59562-68-4
Record name 5-(4-FLUORO-PHENYL)-3-METHYL-[1,2,4]OXADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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